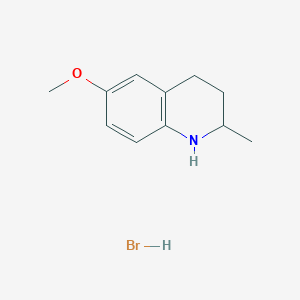![molecular formula C17H20ClNO B3102399 [2-(Biphenyl-4-yloxy)-1-cyclopropylethyl]-amine hydrochloride CAS No. 1417568-37-6](/img/structure/B3102399.png)
[2-(Biphenyl-4-yloxy)-1-cyclopropylethyl]-amine hydrochloride
Descripción general
Descripción
[2-(Biphenyl-4-yloxy)-1-cyclopropylethyl]-amine hydrochloride: is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a biphenyl group linked to a cyclopropyl ethylamine moiety, forming a hydrochloride salt. The presence of the biphenyl group imparts significant stability and rigidity to the molecule, making it a valuable candidate for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Biphenyl-4-yloxy)-1-cyclopropylethyl]-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Biphenyl-4-yloxy Intermediate: The biphenyl-4-yloxy group can be synthesized through a coupling reaction between biphenyl and a suitable halogenated phenol derivative under basic conditions.
Cyclopropylation: The intermediate is then subjected to cyclopropylation using cyclopropyl bromide in the presence of a strong base such as sodium hydride.
Amine Introduction: The cyclopropylated intermediate is reacted with ethylamine under controlled conditions to introduce the amine group.
Hydrochloride Formation: Finally, the amine product is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can be performed on the biphenyl group or the cyclopropyl ring, often using reagents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield imines, while substitution reactions on the biphenyl group can introduce halogens or nitro groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [2-(Biphenyl-4-yloxy)-1-cyclopropylethyl]-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its stable structure makes it an ideal candidate for various organic synthesis reactions.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and protein binding. Its unique structure allows it to act as a probe in biochemical assays.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific molecular pathways.
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of [2-(Biphenyl-4-yloxy)-1-cyclopropylethyl]-amine hydrochloride involves its interaction with specific molecular targets. The biphenyl group can engage in π-π stacking interactions, while the amine group can form hydrogen bonds with target molecules. These interactions facilitate the binding of the compound to enzymes or receptors, modulating their activity and leading to the desired biological or chemical effects.
Comparación Con Compuestos Similares
Similar Compounds
- [2-(Biphenyl-4-yloxy)-1-cyclopropylethyl]-amine
- [2-(Biphenyl-4-yloxy)-1-cyclopropylethyl]-amine acetate
- [2-(Biphenyl-4-yloxy)-1-cyclopropylethyl]-amine sulfate
Uniqueness
Compared to similar compounds, [2-(Biphenyl-4-yloxy)-1-cyclopropylethyl]-amine hydrochloride exhibits enhanced stability and solubility due to the presence of the hydrochloride salt. This makes it more suitable for various applications, particularly in aqueous environments.
Propiedades
IUPAC Name |
1-cyclopropyl-2-(4-phenylphenoxy)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO.ClH/c18-17(15-6-7-15)12-19-16-10-8-14(9-11-16)13-4-2-1-3-5-13;/h1-5,8-11,15,17H,6-7,12,18H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNALJPSGCMMKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(COC2=CC=C(C=C2)C3=CC=CC=C3)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3102338.png)

![4-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3102361.png)

![6-(1-piperazinyl)imidazo[1,2-b]pyridazine hydrochloride](/img/structure/B3102374.png)


![2-[(1,3-Dimethylpyrazol-5-yl)methoxy]ethylamine](/img/structure/B3102400.png)




